({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid typically involves the sulfonation of 4-aminophenylsulfonyl chloride followed by the reaction with glycine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves rigorous quality control measures to meet the standards required for research applications .
Chemical Reactions Analysis
Types of Reactions
({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid is widely used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial in proteomics research, where it helps in identifying and characterizing protein functions and interactions .
Comparison with Similar Compounds
Similar Compounds
- ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)propionic acid
- ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)butyric acid
- ({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)valeric acid
Uniqueness
({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid is unique due to its specific structure, which allows it to interact with a wide range of proteins and enzymes. This makes it a valuable tool in proteomics research and other scientific applications .
Properties
IUPAC Name |
2-[(4-sulfamoylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S2/c9-17(13,14)6-1-3-7(4-2-6)18(15,16)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)(H2,9,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOUPZPPNNATEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427918 |
Source
|
Record name | ({[4-(aminosulfonyl)phenyl]sulfonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1922-60-7 |
Source
|
Record name | ({[4-(aminosulfonyl)phenyl]sulfonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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